![molecular formula C11H19Cl2N3 B13550268 2-[(Piperidin-4-yl)methyl]pyridin-4-aminedihydrochloride](/img/structure/B13550268.png)
2-[(Piperidin-4-yl)methyl]pyridin-4-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride is a compound that features a piperidine ring and a pyridine ring, connected via a methylene bridgeThe presence of both piperidine and pyridine moieties makes it a versatile building block for the synthesis of various biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Methylene Bridge: The methylene bridge can be introduced via alkylation reactions. This involves the use of alkyl halides under basic conditions to form the desired linkage.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Final Assembly: The final step involves the coupling of the piperidine and pyridine rings via the methylene bridge, followed by the formation of the dihydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of 2-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include hydrogen gas in the presence of metal catalysts such as palladium or platinum.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine derivatives .
Applications De Recherche Scientifique
2-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including anticancer, antiviral, and antimicrobial agents.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitters and receptors.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or bind to specific receptors, altering their function and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A compound with anticancer and anti-inflammatory properties.
Matrine: An alkaloid with antiviral and anticancer properties.
Berberine: A compound with antimicrobial and antidiabetic properties.
Tetrandine: A compound with anticancer and anti-inflammatory properties.
Uniqueness
2-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride is unique due to its dual piperidine and pyridine structure, which allows for versatile chemical modifications and a wide range of biological activities. This makes it a valuable compound for drug discovery and development .
Propriétés
Formule moléculaire |
C11H19Cl2N3 |
|---|---|
Poids moléculaire |
264.19 g/mol |
Nom IUPAC |
2-(piperidin-4-ylmethyl)pyridin-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H17N3.2ClH/c12-10-3-6-14-11(8-10)7-9-1-4-13-5-2-9;;/h3,6,8-9,13H,1-2,4-5,7H2,(H2,12,14);2*1H |
Clé InChI |
VFSGRDUGUQKCBP-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CC2=NC=CC(=C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13550188.png)
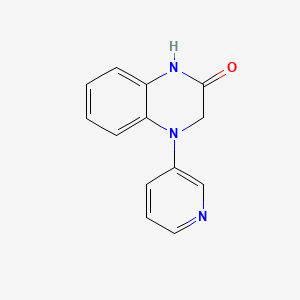
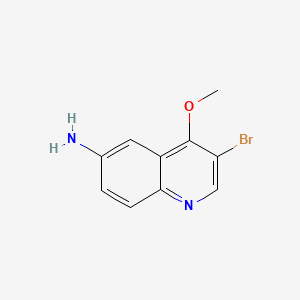
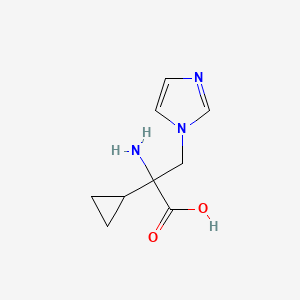


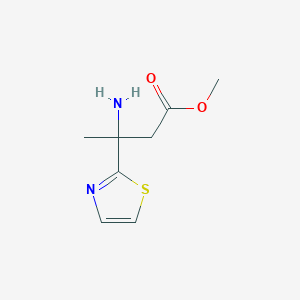
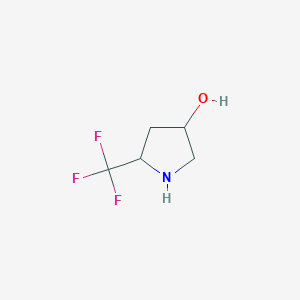
![Potassiumtrifluoro[(trimethylsilyl)methyl]boranuide](/img/structure/B13550239.png)
![tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13550240.png)
![1-Thiaspiro[5.5]undecan-4-aminehydrochloride](/img/structure/B13550254.png)
![methyl (2S)-2-[(1-benzofuran-2-yl)formamido]-3-(1H-indol-3-yl)propanoate](/img/structure/B13550261.png)
![1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13550264.png)
![3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13550272.png)
